1-(2,3,4,6-Tetrahydroxyphenyl)ethanone
Overview
Description
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8O5 It is characterized by the presence of four hydroxyl groups attached to a phenyl ring and an ethanone group
Scientific Research Applications
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the oxidation of 1-(2,3,4,6-tetrahydroxyphenyl)ethanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically requires an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, forming 1-(2,3,4,6-tetrahydroxyphenyl)ethanol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and acid anhydrides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1-(2,3,4,6-Tetrahydroxyphenyl)ethanol.
Substitution: Ethers and esters of this compound.
Mechanism of Action
The mechanism of action of 1-(2,3,4,6-tetrahydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trihydroxyphenyl)ethanone: Similar structure but with three hydroxyl groups.
1-(2,3,4-Trihydroxyphenyl)ethanone: Similar structure but with three hydroxyl groups.
1-(2,3,4,5-Tetrahydroxyphenyl)ethanone: Similar structure but with hydroxyl groups in different positions.
Uniqueness
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone is unique due to the specific arrangement of its hydroxyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,3,4,6-tetrahydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-3(9)6-4(10)2-5(11)7(12)8(6)13/h2,10-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZSCLRAYBSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451668 | |
Record name | methyl (2,3,4,6-tetrahydroxyphenyl) ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63635-39-2 | |
Record name | methyl (2,3,4,6-tetrahydroxyphenyl) ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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